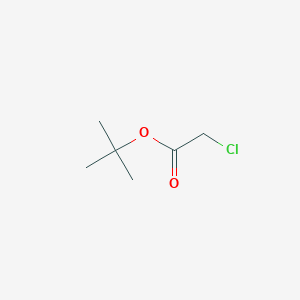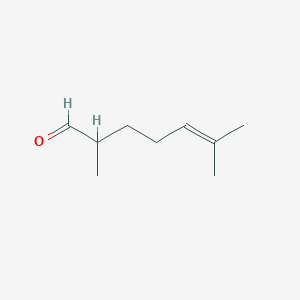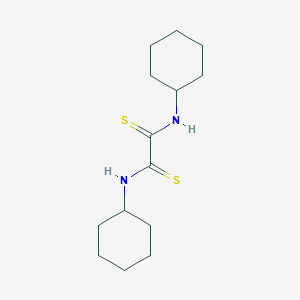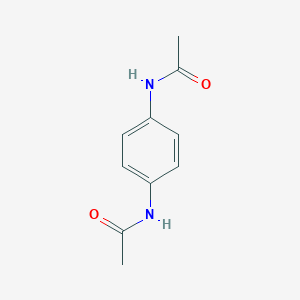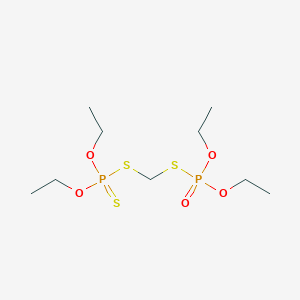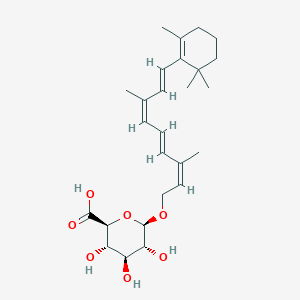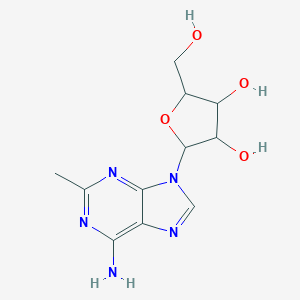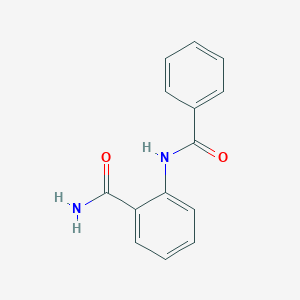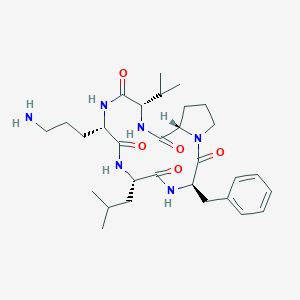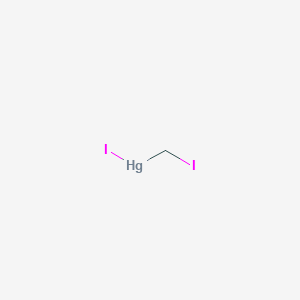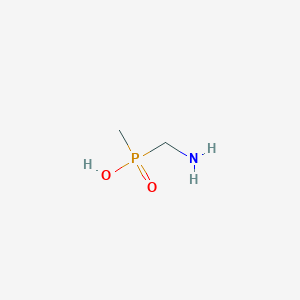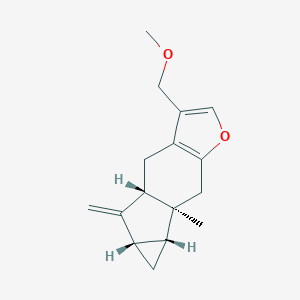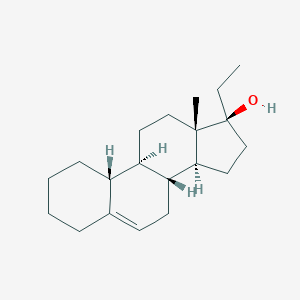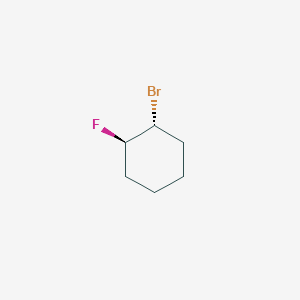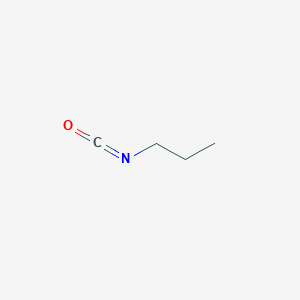
Propyl isocyanate
Übersicht
Beschreibung
Synthesis and Molecular Composites of Functionalized Polyisocyanates
Functionalized polyisocyanates have been synthesized to explore the potential for forming miscible blends with hydrogen-bonding donor polymers. The study focused on polyisocyanates with side chains containing ether, ester, and ketone groups. These functionalized polyisocyanates demonstrated the ability to form hydrogen bonds with phenol hydroxyl groups, as evidenced by infrared spectrometry. The glass transition temperatures of the blends indicated miscibility in certain compositions, supported by the absence of birefringence or cloudiness under optical microscopy. The polymers exhibited stiff helical structures and could be modified further, such as hydrogenolysis of PIES to yield a water-soluble polyelectrolyte with carboxylic acid pendant groups .
Polymers from Multifunctional Isocyanates
The copolymerization of isopropenyl isocyanate with maleic anhydride resulted in alternating copolymers. The study revealed that isopropenyl isocyanate acts as an electron donor, while maleic anhydride is an electron-deficient monomer. The reactivity ratios were extremely low, suggesting a strong tendency towards alternating copolymer formation. NMR spectroscopy confirmed the presence of a charge transfer complex, which influenced the propagation reaction and the configuration of the copolymer's building blocks .
The Rotational Spectrum of Propynyl Isocyanide
Propynyl isocyanide was synthesized through vacuum pyrolysis and its rotational spectrum was observed. The study provided structural parameters for the molecule, which has C3v symmetry. The nitrogen quadrupole coupling constant and the electric dipole moment were determined, contributing to the understanding of the molecule's electronic structure and behavior in an electric field .
Synthesis of New Triisocyanate Curatives
Two new triisocyanate crosslinking agents were synthesized, with the aim of developing materials with enhanced properties. The synthesis involved multiple steps, including the formation of triazides and triamines, and resulted in high-purity products as confirmed by NMR. These crosslinking agents could potentially be used in various applications where enhanced material properties are desired .
Polymers from Multifunctional Isocyanates
The copolymerization of 2-propenyl isocyanate with trimethylsilyl methacrylate was investigated. The study found that the former is an electron donor with low homopolymerization tendency, while the latter is an electron acceptor capable of homopolymerization. The resulting copolymers showed a tendency towards alternating structures and had glass transition temperatures that varied depending on the composition. Desilylation in the presence of water was observed, which could lead to crosslinking through amide formation .
The Condensation Reaction between Isocyanates and Carboxylic Acids
This study explored the reaction between isocyanates and carboxylic acids, which can yield substituted amides and anilides. The reaction proceeds through the formation of a mixed acid anhydride followed by decarboxylation. The process was shown to be effective for both aliphatic and aromatic carboxylic acids with various substituted isocyanates, providing a practical synthesis method for amides .
Wissenschaftliche Forschungsanwendungen
Surface Modification and Biomedical Applications :
- 3-(triethoxysilyl) propyl isocyanate was used to create a hydrophobic surface on chips, which has potential applications in microfluidic systems, protein or peptide immobilization, and material surface modification (Xie et al., 2009).
Battery Technology :
- Aromatic isocyanates, including propyl isocyanate derivatives, improved the performance of lithium-ion batteries by reducing initial irreversible capacities and enhancing cycle life (Zhang, 2006).
Analytical Chemistry :
- Propyl isocyanate was involved in chip-based online nanospray mass spectrometry for studying kinetics of isocyanate derivatization reactions. This method allowed real-time monitoring and demonstrated faster kinetics in microfluidic conditions compared to macroscale batch conditions (Brivio et al., 2005).
Polyurethane Production :
- Propyl isocyanate derivatives were used in the thermal degradation study of silanized poly(ether-urethanes), providing insights into the thermal stability and degradation mechanisms of these materials (Aguirresarobe et al., 2012).
- In the development of self-healing polyurethanes, propyl gallate-based polyurethanes with varying isocyanate content showed high self-healing ability and excellent mechanical properties, indicating potential industrial applications (Ding et al., 2020).
Medicinal Chemistry :
- The Curtius rearrangement, a process to produce isocyanates including propyl isocyanate derivatives, has been applied in drug discovery and medicinal chemistry for synthesizing various medicinal agents (Ghosh et al., 2018).
Hazard and Safety Studies :
- Research has focused on understanding the mutagenic action of isocyanates, including propyl isocyanate, in the production of polyurethanes and their potential health hazards (Andersen et al., 1980).
- Studies on occupational allergic contact dermatitis and skin exposure to isocyanates highlight the importance of safety precautions when handling these compounds (Goossens et al., 2002; Bello et al., 2006)(Bello et al., 2006).
Safety And Hazards
Zukünftige Richtungen
The use of isocyanates, including propyl isocyanate, in the development of novel polyurethanes and other useful polymers is of significant industrial importance . Future research may focus on overcoming the sensitivity of isocyanates towards moisture, possibly through the development of isocyanate-free polyurethane formulations or the use of blocked or masked isocyanates .
Eigenschaften
IUPAC Name |
1-isocyanatopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURWGJAWSLGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051571 | |
| Record name | Propyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Propyl isocyanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21988 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Propyl isocyanate | |
CAS RN |
110-78-1 | |
| Record name | N-PROPYL ISOCYANATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4363 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Propyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89688 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Propyl isocyanate | |
| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |
| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
| Record name | Propane, 1-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPYL ISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW62LG5TQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



